molecular formula C18H18N8 B6453313 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline CAS No. 2549040-29-9

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline

Cat. No.: B6453313
CAS No.: 2549040-29-9
M. Wt: 346.4 g/mol
InChI Key: UCRVEUSWXIGANJ-UHFFFAOYSA-N
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Description

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a 9-methyl-9H-purin-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the 9-methyl-9H-purin-6-yl group to the piperazine ring through a coupling reaction, often facilitated by a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(9H-purin-6-yl)piperazin-1-yl]quinazoline
  • 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinazoline
  • 4-[4-(9-propyl-9H-purin-6-yl)piperazin-1-yl]quinazoline

Uniqueness

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline is unique due to the presence of the 9-methyl group on the purine ring, which can influence its binding affinity and specificity towards molecular targets. This structural modification can enhance its pharmacological properties compared to its analogs .

Properties

IUPAC Name

4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-24-12-23-15-17(24)21-11-22-18(15)26-8-6-25(7-9-26)16-13-4-2-3-5-14(13)19-10-20-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRVEUSWXIGANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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